2-(2-nitroethyl)-N-phenylbenzamide
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Overview
Description
2-(2-nitroethyl)-N-phenylbenzamide is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to an ethyl chain, which is further connected to a benzamide structure
Mechanism of Action
Target of Action
Similar compounds such as 2-nitrobenzofurans have shown diverse biological activity, including antimicrobial activity against helicobacter pylori, radiosensitizing agents, and regulators of the hnf4α receptor .
Mode of Action
Their decomposition can be inhibited and slowed down by stabilizing agents . The reaction of 2-nitrodiphenylamine (2-NDPA), a derivative of diphenylamine, with nitrogen oxides is complex, with many nitration and nitrosation products being formed .
Biochemical Pathways
They are valuable substrates for effecting dearomatization of the furan ring, which is a powerful tool for obtaining three-dimensional structures from easily accessible planar systems .
Pharmacokinetics
Similar compounds such as (2-nitroethyl)benzene can be analyzed by reverse phase (rp) hplc method with simple conditions .
Result of Action
Similar compounds such as 2-nitrobenzofurans have been found to exhibit diverse biological activity, including antimicrobial, radiosensitizing, and receptor regulating effects .
Action Environment
It’s worth noting that nitrate esters, which share a similar nitro group, are known to be unstable at ambient conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitroethyl)-N-phenylbenzamide typically involves a multi-step process. One common method starts with the nitration of benzene to form nitrobenzene, followed by the Friedel-Crafts acylation to introduce the benzamide group. The nitro group is then reduced to an amine, which is subsequently alkylated to form the nitroethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-nitroethyl)-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-(2-nitroethyl)-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-nitrodiphenylamine: Similar in structure but lacks the ethyl chain.
(2-nitroethyl)benzene: Similar nitroethyl group but lacks the benzamide moiety.
(2-nitroethenyl)benzene: Contains a nitroethenyl group instead of a nitroethyl group.
Uniqueness
2-(2-nitroethyl)-N-phenylbenzamide is unique due to the combination of the nitroethyl group and the benzamide moiety, which imparts distinct chemical and biological properties.
Biological Activity
2-(2-nitroethyl)-N-phenylbenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly against various pathogens and cancer cells. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be described as follows:
- Chemical Formula : C12H12N2O2
- Molecular Weight : 220.24 g/mol
The synthesis typically involves the reaction of N-phenylbenzamide with a nitroethylating agent. Various synthetic routes have been explored to optimize yield and purity, often employing methods such as refluxing in organic solvents or utilizing microwave-assisted synthesis techniques.
Antiviral Activity
Recent studies have highlighted the antiviral properties of N-phenylbenzamide derivatives, including this compound. For instance, compounds in this class have demonstrated effectiveness against enteroviruses, particularly Enterovirus 71 (EV71) and Coxsackievirus A9 (CVA9).
- Mechanism of Action : The antiviral mechanism appears to involve direct binding to viral capsids, stabilizing them and preventing uncoating during the viral lifecycle. This interaction was confirmed through docking studies and real-time assays that showed a significant reduction in viral infectivity at low micromolar concentrations .
Anticancer Activity
In addition to antiviral effects, this compound has shown promising anticancer activity. Studies involving various human cancer cell lines revealed that derivatives of N-phenylbenzamide can induce apoptosis and inhibit cell proliferation.
- Case Study : A series of N-phenylbenzamide derivatives were tested against breast cancer cell lines using the MTT assay. Compounds exhibited IC50 values ranging from 10 to 25 µM, indicating significant cytotoxicity compared to control agents such as doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings include:
- Substituent Effects : Electron-withdrawing groups on the benzene ring enhance antiviral activity against EV71. For example, introducing halogens at specific positions increased potency significantly .
- Amide Group Importance : The amide functional group is crucial for maintaining biological activity; modifications that disrupt this moiety often lead to loss of efficacy .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-(2-nitroethyl)-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-15(16-13-7-2-1-3-8-13)14-9-5-4-6-12(14)10-11-17(19)20/h1-9H,10-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPWPBOAEPMVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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